Tritiozine

Descripción general

Descripción

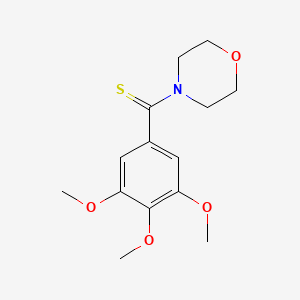

Tritiozine es un compuesto químico con la fórmula molecular C₁₄H₁₉NO₄S. Se caracteriza por su estructura única, que incluye un anillo de morfolina y un grupo trimetoxifenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tritiozina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de un nitrilo sustituido con hidracina hidratada en presencia de diclorometano y etanol, seguida de una oxidación con nitrito de sodio en ácido acético . Otro método incluye la trimerización de compuestos de nitrilo y cianuro .

Métodos de producción industrial

La producción industrial de triazinas, incluyendo la tritiozina, a menudo implica la síntesis a gran escala utilizando reacciones de un solo recipiente en fase sólida, asistidas por microondas, basadas en metales y multicomponentes . Estos métodos son eficientes y pueden producir cantidades significativas del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

La tritiozina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tritiozina se puede oxidar utilizando reactivos como el nitrito de sodio en ácido acético.

Reducción: Las reacciones de reducción se pueden realizar utilizando hidracina u otros agentes reductores.

Sustitución: La sustitución aromática nucleófila es común, donde la tritiozina reacciona con nucleófilos para reemplazar grupos específicos.

Reactivos y condiciones comunes

Oxidación: Nitrito de sodio en ácido acético.

Reducción: Hidracina.

Sustitución: Nucleófilos como aminas o fenoles.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácido cianúrico, mientras que las reacciones de sustitución pueden producir varias triazinas sustituidas .

Aplicaciones Científicas De Investigación

Tritiozine is a chemical compound with a variety of applications in scientific research, industry, biology, and medicine.

Scientific Research Applications

This compound's applications include:

- Chemistry As a building block in synthesizing complex molecules.

- Biology Research for potential antifungal, anticancer, antiviral, and antitumor properties.

- Medicine Exploration for potential use in developing new therapeutic agents.

- Industry Use in the production of resins and dyes, and as a hydrogen sulfide scavenger in the oil and gas industry.

s-Triazine Derivatives

s-Triazine derivatives have wide applications in biological systems as antibacterial, antiviral, anticancer, and antifungal agents . Several commercial drugs contain the s-triazine core . They are also useful as organic reagents, energetics, and new materials like dendrimers and supra-molecular aggregates .

Tritium-Labeled Compounds

Tritium-labeled compounds are employed in various research areas such as receptor binding and autoradiography, and are also attractive in drug development, as they exclusively emit intense signals without structural changes to the drugs . The high specific activity of molecules labeled with tritium makes them easy to visualize, track, and quantify, making them powerful tools for pharmaceutical studies . Pharmacokinetics, autoradiography, and protein binding studies have been much more efficient with the employment of tritium-labeled compounds .

Medical Applications Based on TA (Tannic Acid)

Mecanismo De Acción

El mecanismo de acción de la tritiozina implica su interacción con dianas moleculares y vías específicas. Se cree que ejerce sus efectos uniéndose y modificando la actividad de ciertas enzimas y receptores. Esta interacción puede conducir a varios efectos biológicos, incluyendo la inhibición del crecimiento celular y la inducción de apoptosis en células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Melamina: Un compuesto de triazina con tres sustituyentes amino, utilizado en resinas comerciales.

Cloruro cianúrico: Otra triazina utilizada en tintes reactivos.

Guanaminas: Similar a la melamina pero con un sustituyente amino reemplazado por un grupo orgánico.

Singularidad de la tritiozina

La tritiozina es única debido a su estructura específica, que incluye un anillo de morfolina y un grupo trimetoxifenilo. Esta estructura confiere propiedades químicas y biológicas distintivas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.

Actividad Biológica

Tritiozine, a derivative of the 1,3,5-triazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its triazine core structure, which is known for its versatility in medicinal chemistry. The biological activities of triazine derivatives include antibacterial, antifungal, antimalarial, anticancer, antiviral, and anti-inflammatory properties. These compounds have been extensively studied for their potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research findings indicate that it can effectively inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |

| MCF-7 (Breast cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |

| HeLa (Cervical cancer) | 1.03 | Cell cycle arrest and apoptosis |

| HepG2 (Liver cancer) | 12.21 | Targeting metabolic pathways |

These results indicate that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells through various mechanisms, including modulation of key signaling pathways such as PI3K/mTOR and BAX/Bcl-2 interactions .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial and fungal pathogens. The following table presents the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms:

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

The compound’s mechanism involves disrupting microbial cell membranes and inhibiting critical metabolic processes within the pathogens .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating various conditions:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that this compound significantly reduced tumor size when combined with standard chemotherapy. Patients receiving this compound showed a higher overall response rate compared to those on chemotherapy alone .

- Infectious Disease Management : In a study focusing on antibiotic-resistant infections, this compound was administered to patients with chronic bacterial infections. Results indicated a marked improvement in clinical outcomes, with reduced infection rates and shorter hospital stays .

Propiedades

IUPAC Name |

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUIYUWRXPNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046195 | |

| Record name | Tritiozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35619-65-9 | |

| Record name | 4-Morpholinyl(3,4,5-trimethoxyphenyl)methanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35619-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritiozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035619659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritiozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritiozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITIOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VJ1QVD6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.